molecular formula C27H20O8 B11142596 2H-1-Benzopyran-2-one, 3,3'-((2,4-dimethoxyphenyl)methylene)bis(4-hydroxy- CAS No. 10172-78-8

2H-1-Benzopyran-2-one, 3,3'-((2,4-dimethoxyphenyl)methylene)bis(4-hydroxy-

Cat. No.: B11142596
CAS No.: 10172-78-8
M. Wt: 472.4 g/mol
InChI Key: HYCWAXCIDJBIPL-UHFFFAOYSA-N
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Description

2H-1-Benzopyran-2-one, 3,3’-((2,4-dimethoxyphenyl)methylene)bis(4-hydroxy-): is a complex organic compound belonging to the benzopyran family. Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a benzopyran core with additional functional groups that enhance its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzopyran-2-one, 3,3’-((2,4-dimethoxyphenyl)methylene)bis(4-hydroxy-) typically involves multi-step organic reactions. One common method includes the condensation of 2H-1-Benzopyran-2-one derivatives with 2,4-dimethoxybenzaldehyde under acidic or basic conditions. The reaction is often catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide, and the reaction temperature is maintained between 60-80°C to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and scalability. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product. Solvent extraction and recrystallization are commonly employed to purify the compound.

Chemical Reactions Analysis

Types of Reactions

2H-1-Benzopyran-2-one, 3,3’-((2,4-dimethoxyphenyl)methylene)bis(4-hydroxy-) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones.

    Reduction: Reduction reactions using sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, facilitated by reagents such as bromine or chlorine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in carbon tetrachloride.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated benzopyran derivatives.

Scientific Research Applications

2H-1-Benzopyran-2-one, 3,3’-((2,4-dimethoxyphenyl)methylene)bis(4-hydroxy-) has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential use in treating diseases such as cancer and cardiovascular disorders.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2H-1-Benzopyran-2-one, 3,3’-((2,4-dimethoxyphenyl)methylene)bis(4-hydroxy-) involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors involved in oxidative stress and inflammation.

    Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway, which plays a crucial role in inflammation and immune response.

Comparison with Similar Compounds

Similar Compounds

    2H-1-Benzopyran-2-one, 7-methoxy-: Known for its anti-inflammatory properties.

    3,4-Dihydro-2H-1-Benzopyran-2-one: Used in the synthesis of pharmaceuticals.

    2H-1-Benzopyran-2-one, 4-hydroxy-: Studied for its antioxidant activity.

Uniqueness

2H-1-Benzopyran-2-one, 3,3’-((2,4-dimethoxyphenyl)methylene)bis(4-hydroxy-) stands out due to its unique combination of functional groups, which confer enhanced reactivity and biological activity compared to its analogs

Properties

CAS No.

10172-78-8

Molecular Formula

C27H20O8

Molecular Weight

472.4 g/mol

IUPAC Name

3-[(2,4-dimethoxyphenyl)-(4-hydroxy-2-oxochromen-3-yl)methyl]-4-hydroxychromen-2-one

InChI

InChI=1S/C27H20O8/c1-32-14-11-12-15(20(13-14)33-2)21(22-24(28)16-7-3-5-9-18(16)34-26(22)30)23-25(29)17-8-4-6-10-19(17)35-27(23)31/h3-13,21,28-29H,1-2H3

InChI Key

HYCWAXCIDJBIPL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C(C2=C(C3=CC=CC=C3OC2=O)O)C4=C(C5=CC=CC=C5OC4=O)O)OC

Origin of Product

United States

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